molecular formula C12H15NO B3080401 1-Benzyl-3-methylpyrrolidin-2-one CAS No. 108303-99-7

1-Benzyl-3-methylpyrrolidin-2-one

Cat. No.: B3080401
CAS No.: 108303-99-7
M. Wt: 189.25 g/mol
InChI Key: KHABMOXCEDCYAU-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylpyrrolidin-2-one is an organic compound with the CAS Number: 108303-99-7 . It has a molecular weight of 189.26 .


Synthesis Analysis

The synthesis of this compound involves various methods . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C12H15NO/c1-10-12(14)7-8-13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 . This compound has a significant influence on the stereochemistry of the molecule .


Physical and Chemical Properties Analysis

This compound is an oil . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Cancer Treatment

1-Benzyl-3-methylpyrrolidin-2-one derivatives have been explored in the context of cancer treatment. For instance, the development of the Poly(ADP-ribose) polymerase (PARP) inhibitor ABT-888, which shows significant potency against PARP-1 and PARP-2 enzymes, is a notable example. This compound has demonstrated efficacy in preclinical cancer models and is currently in clinical trials (Penning et al., 2009).

Polymer Science

In the field of polymer science, N-Benzyl-3-methylenepyrrolidin-2-one has been synthesized and homopolymerized under free radical conditions. The resulting poly(N-benzyl-3-methylenepyrrolidin-2-one) exhibits a unique isotactic configurational microstructure with potential applications in material science (Neuhaus & Ritter, 2015).

Synthesis of Amino Derivatives

A novel synthesis route has been developed for 3-amino-2-methylpyrrolidines, which are important in medicinal chemistry. This process involves reductive ring closure and O-deprotection steps leading to the formation of these amino derivatives. Such methods offer a new approach to synthesize compounds like the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

Organic Synthesis

This compound and its derivatives have been utilized in various organic synthesis reactions. For instance, its use in the mix-and-heat benzylation of alcohols highlights its role as a reagent in synthesizing benzyl ethers (Poon & Dudley, 2006).

Antipsychotic Research

Some derivatives of this compound have shown promise in the development of antipsychotic drugs. For example, YM-09151-2, a compound with a similar structure, demonstrated potent and selective blocking action on the dopamine D1 receptor, offering insights into new neuroleptic drugs (Usuda, Nishikori, Noshiro, & Maeno, 2004).

Stereochemical Studies

Research into the stereochemical properties of derivatives of this compound has been conducted, providing insights into the synthesis of natural bioactive compounds. For example, the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, an intermediate in synthesizing zopfiellamide A, was studied (Jumali et al., 2017).

Safety and Hazards

The safety information for 1-Benzyl-3-methylpyrrolidin-2-one includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Pyrrolidin-2-one derivatives, which include 1-benzyl-3-methylpyrrolidin-2-one, are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .

Mode of Action

It’s worth noting that pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . This suggests that these compounds may interact with their targets by binding to active sites, thereby modulating the function of the target proteins.

Pharmacokinetics

Its molecular weight is 18925 , which is within the optimal range for oral bioavailability

Result of Action

Given the diverse biological activities of pyrrolidin-2-one derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects, depending on the specific target and pathway it affects.

Properties

IUPAC Name

1-benzyl-3-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-7-8-13(12(10)14)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHABMOXCEDCYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270177
Record name 3-Methyl-1-(phenylmethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108303-99-7
Record name 3-Methyl-1-(phenylmethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108303-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(phenylmethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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